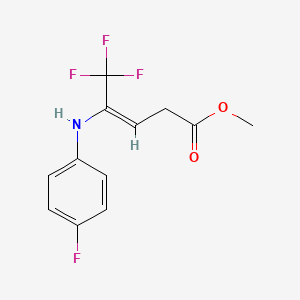
(TYR(ME)21)-NEUROPEPTIDE Y (HUMAN, RAT)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(TYR(ME)21)-NEUROPEPTIDE Y is a modified form of the neuropeptide Y, which is a 36-amino acid peptide neurotransmitter found in the brain and autonomic nervous system. It plays a significant role in various physiological processes, including regulation of energy balance, memory, and learning. The modification at the 21st position with a methylated tyrosine residue enhances its stability and bioactivity.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (TYR(ME)21)-NEUROPEPTIDE Y typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The methylation of the tyrosine residue at the 21st position is achieved using specific methylating agents under controlled conditions.
Industrial Production Methods: Industrial production of (TYR(ME)21)-NEUROPEPTIDE Y involves large-scale SPPS, followed by purification using high-performance liquid chromatography (HPLC). The final product is then lyophilized to obtain a stable powder form suitable for various applications.
化学反応の分析
Types of Reactions: (TYR(ME)21)-NEUROPEPTIDE Y undergoes various chemical reactions, including:
Oxidation: The peptide can be oxidized, particularly at the methionine and tyrosine residues.
Reduction: Reduction reactions can occur at disulfide bonds if present.
Substitution: Amino acid residues can be substituted to create analogs with different properties.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents under mild conditions.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) under reducing conditions.
Substitution: Specific amino acid derivatives and coupling reagents in SPPS.
Major Products:
Oxidation: Oxidized forms of the peptide with altered bioactivity.
Reduction: Reduced forms with potential changes in structure and function.
Substitution: Analog peptides with modified properties for research or therapeutic use.
科学的研究の応用
(TYR(ME)21)-NEUROPEPTIDE Y has numerous applications in scientific research:
Chemistry: Used as a model peptide for studying peptide synthesis and modification techniques.
Biology: Investigated for its role in neurophysiological processes and its potential as a biomarker for neurological diseases.
Medicine: Explored for therapeutic applications in conditions such as obesity, anxiety, and depression due to its regulatory effects on appetite and mood.
Industry: Utilized in the development of peptide-based drugs and as a reference standard in analytical techniques.
作用機序
(TYR(ME)21)-NEUROPEPTIDE Y exerts its effects by binding to neuropeptide Y receptors (Y1, Y2, Y4, and Y5) on the surface of target cells. This binding activates intracellular signaling pathways, including the inhibition of adenylate cyclase, leading to decreased cyclic adenosine monophosphate (cAMP) levels. The downstream effects include modulation of neurotransmitter release, regulation of appetite, and influence on stress responses.
類似化合物との比較
Neuropeptide Y (Human, Rat): The unmodified form of the peptide with similar physiological roles but lower stability and bioactivity compared to (TYR(ME)21)-NEUROPEPTIDE Y.
Peptide YY: Another member of the pancreatic polypeptide family with overlapping functions but distinct receptor affinities.
Pancreatic Polypeptide: Shares structural similarities but has different physiological roles primarily related to digestive processes.
Uniqueness: (TYR(ME)21)-NEUROPEPTIDE Y is unique due to its enhanced stability and bioactivity resulting from the methylation of the tyrosine residue. This modification makes it a valuable tool in research and potential therapeutic applications, offering advantages over its unmodified counterparts.
特性
CAS番号 |
131256-74-1 |
|---|---|
分子式 |
C190H287N55O57S1 |
分子量 |
4285.71 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![2-Oxazolidinone, 4-[(4-nitrophenyl)methyl]-, (R)-](/img/structure/B1148481.png)



